molecular formula C9H8N2O B3383129 2-(1H-pyrazol-4-yl)phenol CAS No. 391927-45-0

2-(1H-pyrazol-4-yl)phenol

Cat. No. B3383129
CAS RN: 391927-45-0
M. Wt: 160.17 g/mol
InChI Key: GDUVBKSVYWFWGV-UHFFFAOYSA-N
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Description

2-(1H-pyrazol-4-yl)phenol is an organic compound that is useful in chemical synthesis studies . It has the empirical formula C9H8N2O and a molecular weight of 160.17 .


Synthesis Analysis

The synthesis of pyrazole derivatives, including this compound, has been achieved with good yields . One method involves the one-pot condensation of pyrazole-4-carbaldehydes with o-phenylenediamine . The reaction is facilitated by the presence of chloro(trimethyl)silane .


Molecular Structure Analysis

The molecular structure of this compound has been characterized by various methods including X-ray diffraction, UV–Vis, FTIR, 1H-NMR, 13C-NMR, and two-dimensional NMR experiments . These experimental characterizations were complemented by DFT simulations .


Chemical Reactions Analysis

Pyrazole derivatives, including this compound, have been found to exhibit a broad range of chemical reactivity . The main reactive region within the molecules was mapped through isosurface and condensed representations .


Physical And Chemical Properties Analysis

This compound is a white or colorless solid that is highly soluble in water and other polar solvents .

Scientific Research Applications

Synthetic Chemistry

Pyrazole, a five-membered heterocycle containing two nitrogen atoms, is extensively found as a core framework in a huge library of heterocyclic compounds . The significance of designing novel pyrazoles, disclosing innovative routes for synthesizing pyrazoles, and examining different potencies of pyrazoles is on the rise .

Biological Activities

Pyrazoles have been reported to have a wide range of biological activities. They have been found to have antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal properties .

Agro-Chemical Applications

Pyrazoles are promising in the field of agro-chemistry . They are used in the synthesis of various agrochemicals due to their unique chemical properties .

Fluorescent Applications

Pyrazoles have been found to have promising fluorescent properties . This makes them useful in various applications where fluorescence is required, such as in the field of bioimaging .

Coordination Chemistry

In the field of coordination chemistry, pyrazoles are used due to their ability to form complexes with various metals . This property is useful in the synthesis of various metal-organic frameworks .

Organometallic Chemistry

Pyrazoles are also used in the field of organometallic chemistry . They can form organometallic compounds, which are used in various applications, including catalysis .

Drug Discovery

Pyrazoles have a wide range of applications in medicinal chemistry and drug discovery . They are used as scaffolds in the synthesis of bioactive chemicals .

Hypotensive Capability

Some analogues of 2-(2-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)thiazol-4-yl)-5-methoxyphenol have been evaluated for their hypotensive capability . This suggests potential applications of “2-(1H-pyrazol-4-yl)phenol” in the treatment of hypertension .

Mechanism of Action

Target of Action

The primary targets of 2-(1H-pyrazol-4-yl)phenol are phytopathogenic fungi, including Cytospora sp., Colletotrichum gloeosporioides, Botrytis cinerea, Alternaria solani, and Fusarium solani . These fungi are responsible for a significant percentage of crop production losses . The compound’s antifungal properties make it a potential candidate for use in agrochemical applications.

Mode of Action

It is known that the compound’s structure, particularly the presence of an electron-withdrawing group, a substituent on the ortho-position of the phenol ring, or a halogen atom at the 4-position of the pyrazole, enhances its antifungal activity . The combined effect of two nitrogen atoms in the pyrazole ring reduces the charge density at carbon-3 and carbon-5, making them vacant for attack by electrophilic reagents .

Biochemical Pathways

It is known that pyrazole-based compounds, such as this compound, can inhibit the synthesis of β-tubulin during the mitosis of fungi . This inhibition disrupts the normal cell cycle of the fungi, leading to their death.

Pharmacokinetics

It is known that the compound is highly soluble in water and other polar solvents , which could potentially enhance its bioavailability.

Result of Action

The result of the action of this compound is the inhibition of the growth of phytopathogenic fungi. For example, 4-chloro-2-(1H-pyrazol-3-yl)phenol and 4-bromo-3-phenol-1H-pyrazole, which are structurally similar to this compound, showed good and broad-spectrum antifungal properties against several fungi species with IC50 values ranging from 4.66 to 12.47 µg/mL .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

While specific future directions for 2-(1H-pyrazol-4-yl)phenol are not mentioned in the retrieved papers, there is ongoing research into the synthesis and biological applications of pyrazole derivatives . This includes the development of new drugs that overcome antimicrobial resistance problems .

properties

IUPAC Name

2-(1H-pyrazol-4-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c12-9-4-2-1-3-8(9)7-5-10-11-6-7/h1-6,12H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDUVBKSVYWFWGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CNN=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

391927-45-0
Record name 2-(1H-pyrazol-4-yl)phenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of 4-(2-methoxyphenyl)pyrazole (300 mg, 1.72 mmol) in dichloromethane (13 ml) is added a 1M solution of boron tribromide (3.8 ml) in dichloromethane. The mixture is stirred at room temperature over night then concentrated under reduced pressure. The residue is chromatographed (silica gel, dichloromethane/ethanol 9:1) to give 270 mg of 2-(pyrazol-4-yl)phenol (98%).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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